2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride
Overview
Description
“2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H8ClNO4S . It has a molecular weight of 249.67 .
Synthesis Analysis
The synthesis of “this compound” could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is then regenerated from this intermediate by loss of a proton .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H8ClNO4S . This suggests that it contains eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially follow the mechanism of electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate, followed by the loss of a proton to regenerate the aromatic ring .Scientific Research Applications
Synthesis and Characterization : A study by Murthy et al. (2018) involved the synthesis of a new compound derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. The compound's structure was characterized using spectroscopic tools and computational study, revealing insights into its structural and electronic properties. The study highlights the compound's potential for various applications in material science and chemistry (Murthy et al., 2018).
Protein Modification : Horton and Tucker (1970) found that water-soluble reagents prepared from 2-hydroxy-5-nitrobenzyl halides, including a derivative similar to 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride, selectively modify tryptophan and cysteine in amino acids. This suggests applications in biochemistry and protein research (Horton & Tucker, 1970).
Electrochemical Studies : Ângelo, Jorge, and Stradiotto (2005) investigated the electrochemical reduction of p-nitrobenzenesulfonyl chloride in dimethylsulfoxide (DMSO) solution. Their findings provide insight into the electrochemical behavior of sulfonyl chloride derivatives and could be relevant for applications in electrochemistry and chemical synthesis (Ângelo et al., 2005).
Coordination Chemistry : A study by Yokoyama, Iwamoto, and Kumamaru (1991) explored the coordination of acetonitrile to square-planar nickel(II) complexes in nitrobenzene. This research provides insights into the interactions between solvents and metal complexes, which could have implications for catalysis and materials chemistry (Yokoyama et al., 1991).
Sulfonylation in Organic Synthesis : Povarov et al. (2020) synthesized dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates and explored their sulfonylation with p-toluenesulfonyl chloride and p-acetamidobenzenesulfonyl chloride. This study provides insights into the use of sulfonyl chlorides in synthesizing compounds with potential antimicrobial properties (Povarov et al., 2020).
Mechanism of Action
Target of Action
Similar compounds are known to react at the benzylic position . The benzylic position is a carbon atom adjacent to a benzene ring, and it is often the site of chemical reactions due to its increased reactivity .
Mode of Action
Based on the general mechanism of electrophilic aromatic substitution reactions, the compound may form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to undergo electrophilic aromatic substitution suggests it could interact with biochemical pathways involving aromatic compounds .
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could result in the formation of substituted benzene rings .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as this one, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Given its nitro group, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitro compounds can undergo electrophilic aromatic substitution, a reaction that involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This process could potentially influence its interactions with biomolecules and its effects at the molecular level.
Properties
IUPAC Name |
2,5-dimethyl-3-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)6(2)8(4-5)15(9,13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYQIZCIGYABBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491651 | |
Record name | 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62564-49-2 | |
Record name | 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-3-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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